Pacifenol Pacifenol Pacifenol is a sesquiterpene isolated from sea weeds and marine alga Laurencia claviformis.
Brand Name: Vulcanchem
CAS No.: 33880-90-9
VCID: VC0538509
InChI: InChI=1S/C15H21Br2ClO2/c1-11(2)14-7-9(16)12(3,18)8-10(14)20-15(11,17)6-5-13(14,4)19/h5-6,9-10,19H,7-8H2,1-4H3
SMILES: CC1(C23CC(C(CC2OC1(C=CC3(C)O)Br)(C)Cl)Br)C
Molecular Formula: C15H21Br2ClO2
Molecular Weight: 428.58 g/mol

Pacifenol

CAS No.: 33880-90-9

Cat. No.: VC0538509

Molecular Formula: C15H21Br2ClO2

Molecular Weight: 428.58 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Pacifenol - 33880-90-9

Specification

CAS No. 33880-90-9
Molecular Formula C15H21Br2ClO2
Molecular Weight 428.58 g/mol
IUPAC Name 3,8-dibromo-4-chloro-4,11,12,12-tetramethyl-7-oxatricyclo[6.3.1.01,6]dodec-9-en-11-ol
Standard InChI InChI=1S/C15H21Br2ClO2/c1-11(2)14-7-9(16)12(3,18)8-10(14)20-15(11,17)6-5-13(14,4)19/h5-6,9-10,19H,7-8H2,1-4H3
Standard InChI Key WNGMEQXERFPHIP-OCFHUKCCSA-N
Isomeric SMILES C[C@@]1(C[C@H]2[C@]3(C[C@@H]1Br)[C@](C=C[C@@](C3(C)C)(O2)Br)(C)O)Cl
SMILES CC1(C23CC(C(CC2OC1(C=CC3(C)O)Br)(C)Cl)Br)C
Canonical SMILES CC1(C23CC(C(CC2OC1(C=CC3(C)O)Br)(C)Cl)Br)C
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Pacifenol belongs to the class of tricyclic sesquiterpenes, featuring a 7-oxatricyclo[6.3.1.0¹,⁶]dodecane core substituted with halogen atoms and methyl groups. Its IUPAC name, 3,8-dibromo-4-chloro-4,11,12,12-tetramethyl-7-oxatricyclo[6.3.1.0¹,⁶]dodec-9-en-11-ol, reflects this intricate arrangement . The compound’s stereochemistry includes four chiral centers, leading to multiple diastereomeric forms .

Molecular Specifications

PropertyValue
Molecular FormulaC15H21Br2ClO2\text{C}_{15}\text{H}_{21}\text{Br}_2\text{ClO}_2
Molecular Weight428.58 g/mol
CAS Registry Number33880-90-9
PubChem CID122808
SMILES NotationCC1(C23CC(C(CC2OC1(C=CC3(C)O)Br)(C)Cl)Br)C

The X-ray crystallographic analysis of pacifenol derivatives has confirmed the absolute configuration at key chiral centers. For example, the semisynthetic derivative (−)-(2R,5R,5aR,8ζ,9aS)-2,8-dibromo-2,5,9,9a-tetrahydro-5-hydroxy-5,8,10,10-tetramethyl-6H-2,5a-methano-1-benzoxepin-7(8H)-one was shown to adopt a boat conformation in the cyclohexanone ring system, with bromine atoms occupying β-equatorial positions .

Natural Occurrence and Biosynthesis

Pacifenol is exclusively produced by marine red algae of the genus Laurencia, which are renowned for their diverse halogenated secondary metabolites. These organisms thrive in tropical and subtropical coastal ecosystems, where they employ pacifenol as a chemical deterrent against herbivores and fouling organisms . The biosynthesis of pacifenol likely involves terpene cyclization followed by halogenation steps mediated by vanadium-dependent haloperoxidases, enzymes commonly found in marine algae .

Structural Elucidation and Conformational Analysis

The stereochemical complexity of pacifenol has necessitated advanced analytical techniques for full characterization. Key findings include:

Vibrational Circular Dichroism (VCD) Studies

Comparative VCD analysis of pacifenol derivatives revealed distinct spectral signatures for diastereomers. For the 8R configuration, DFT calculations at the B3LYP/DGDZVP level predicted a boat conformation with a β-bromine and α-methyl group, whereas the 8S diastereomer favored a chair conformation (5:1 ratio) . Experimental VCD spectra matched the 8R configuration, corroborated by X-ray diffraction data refined to an R-factor of 2.9% .

X-Ray Crystallography

Single-crystal X-ray studies of pacifenol derivatives have resolved bond lengths and angles critical to understanding its reactivity. The tricyclic core exhibits bond lengths of 1.54–1.58 Å for C-C bonds and 1.43 Å for the ether oxygen bridge .

Synthetic and Semisynthetic Derivatives

While total synthesis of pacifenol remains unreported, semisynthetic modifications have yielded insights into its structural flexibility:

Bromination and Oxidation Products

Analytical Characterization Techniques

MethodApplicationKey Observations
VCD SpectroscopyDiastereomer differentiation1,150–1,250 cm⁻¹ region shows distinct bisignate signals for 8R vs. 8S configurations
IR SpectroscopyFunctional group analysisBroad O-H stretch at 3,400 cm⁻¹; C-Br stretches at 560–650 cm⁻¹
NMR SpectroscopyStructural assignment1H^1\text{H} NMR: δ 1.28 (s, CH₃), δ 4.12 (d, J=8.4 Hz, OH)
X-Ray DiffractionAbsolute configuration determinationR-factor <3% for derivative structures

Research Challenges and Future Directions

The scarcity of pacifenol in natural sources (<0.01% dry weight in Laurencia) and its complex stereochemistry pose challenges for large-scale isolation and synthetic replication . Future studies could explore:

  • Heterologous biosynthesis in microbial hosts

  • Structure-activity relationships of halogen-substituted analogs

  • Ecological roles in marine chemical ecology

Pacifenol’s unique architecture continues to inspire innovations in stereoselective synthesis and marine natural product discovery. Its combination of halogen atoms and rigid tricyclic framework makes it a valuable template for developing bioactive molecules with improved pharmacokinetic properties.

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